molecular formula C7H3F3N2 B082138 4-(Trifluoromethyl)nicotinonitrile CAS No. 13600-43-6

4-(Trifluoromethyl)nicotinonitrile

Cat. No. B082138
Key on ui cas rn: 13600-43-6
M. Wt: 172.11 g/mol
InChI Key: DHIRCRHQLUNYDS-UHFFFAOYSA-N
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Patent
US07015236B2

Procedure details

3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (a mixture of IIa and IIb; 1.90 g, 10 mmol) was dissolved in methanol (20 ml), and potassium carbonate (2.10 g, 15 mmol) was added. The mixture was heated under reflux for 2 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (a eluting solvent: hexane/ethyl acetate=3/1) to obtain 653 mg (yield 32.7%) of the title compound.
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
32.7%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3](=O)[CH:4]=[CH:5][NH:6][CH:7]=[CH:8][C:9]#[N:10].C(=O)([O-])[O-].[K+].[K+].CCCCCC.C(OCC)(=O)C>CO>[C:9]([C:8]1[CH:7]=[N:6][CH:5]=[CH:4][C:3]=1[C:2]([F:13])([F:12])[F:1])#[N:10] |f:1.2.3,4.5|

Inputs

Step One
Name
3-[(4,4,4-Trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C=CNC=CC#N)=O)(F)F
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (a eluting solvent

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 653 mg
YIELD: PERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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